

Application Note: Rapid UPLC Method for the Detection of Calcipotriol Impurity C

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Compound of Interest

Compound Name: Calcipotriol Impurity C

Cat. No.: B13838304

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Abstract

This application note details a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of **Calcipotriol Impurity C** in bulk drug substances and pharmaceutical formulations. The developed method is stability-indicating and can be used for routine quality control to ensure the purity and safety of Calcipotriol products. This document provides a comprehensive experimental protocol, method validation parameters, and expected results.

Introduction

Calcipotriol is a synthetic vitamin D3 analog used in the treatment of psoriasis. During its synthesis and storage, process-related impurities and degradation products can arise. **Calcipotriol Impurity C**, with the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol, is a specified impurity in the European Pharmacopoeia.[1] Rigorous monitoring of this impurity is crucial to ensure the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and reduced analysis time, making it an ideal technique for rapid impurity profiling.[2] This method has been developed to provide a fast and reliable analytical solution for the quantification of **Calcipotriol Impurity C**.

Experimental Protocols

Materials and Reagents

- Calcipotriol Reference Standard (CRS) and **Calcipotriol Impurity C** Reference Standard were procured from a certified vendor.
- Acetonitrile (ACN), Methanol (MeOH), and Water (all UPLC grade) were used.[3]
- Formic acid (analytical grade) was used for mobile phase modification.

Instrumentation

An Acquity UPLC H-Class system (Waters) equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) detector was used. Data acquisition and processing were performed using Empower 3 software.

Chromatographic Conditions

A rapid separation was achieved using a sub-2 μm particle column and a fast gradient.

Parameter	Condition
Column	Acquity UPLC BEH C18, 1.7 μm , 2.1 x 50 mm[4]
Mobile Phase A	0.1% Formic Acid in Water[4]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[4]
Flow Rate	0.5 mL/min
Gradient Program	Time (min)
Column Temperature	40 °C[4]
Injection Volume	2 μL
Detection Wavelength	264 nm[5][6]
Total Run Time	5.0 minutes

Preparation of Solutions

- Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.

- **Standard Stock Solution (Calcipotriol):** Accurately weigh and dissolve 10 mg of Calcipotriol Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
- **Impurity Stock Solution (Impurity C):** Accurately weigh and dissolve 10 mg of **Calcipotriol Impurity C** Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
- **System Suitability Solution:** Prepare a solution containing 1 µg/mL of Calcipotriol and 1 µg/mL of **Calcipotriol Impurity C** by diluting the respective stock solutions with the diluent.
- **Sample Preparation (Bulk Drug):** Accurately weigh and dissolve 10 mg of the Calcipotriol bulk drug sample in 100 mL of diluent to obtain a concentration of 100 µg/mL.
- **Sample Preparation (Formulation):** For a cream or ointment, accurately weigh a quantity of the formulation equivalent to 1 mg of Calcipotriol into a 50 mL centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., a mixture of hexane and isopropanol), vortex thoroughly, and sonicate for 15 minutes. Centrifuge at 4000 RPM for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 10 mL of diluent.

Data Presentation

The method's performance was evaluated, and the following quantitative data was obtained.

Analyte	Retention Time (min)	Resolution (with respect to Calcipotriol)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
Calcipotriol	Approx. 2.5	-	0.01	0.03
Impurity C	Approx. 2.8	> 2.0	0.01	0.03

Method Validation

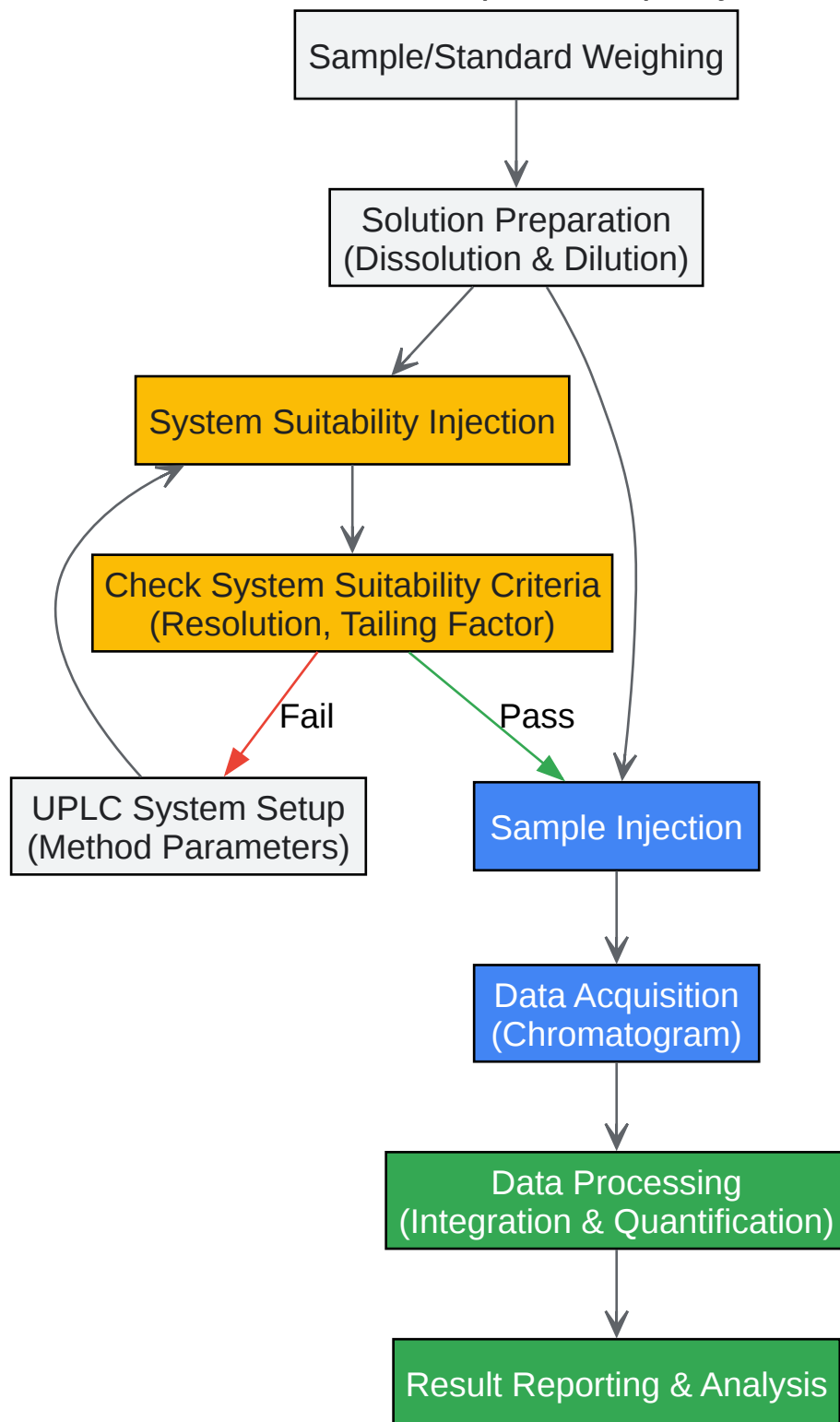
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).^{[7][8]}

- **Specificity:** The method demonstrated good specificity with no interference from the blank or placebo at the retention times of Calcipotriol and Impurity C. Peak purity analysis confirmed the spectral homogeneity of the analyte peaks.
- **Linearity:** The method was found to be linear over a concentration range of LOQ to 150% of the specification limit for Impurity C, with a correlation coefficient (r^2) > 0.999.
- **Accuracy:** The accuracy was determined by spike-recovery studies at three concentration levels (50%, 100%, and 150% of the specification limit). The mean recovery was between 98.0% and 102.0%.
- **Precision:** The method precision was evaluated by analyzing six replicate preparations of a spiked sample. The relative standard deviation (RSD) for the area of Impurity C was less than 2.0%, demonstrating good repeatability.
- **Robustness:** The method was shown to be robust with respect to small, deliberate variations in flow rate (± 0.05 mL/min) and column temperature (± 2 °C).[\[4\]](#)

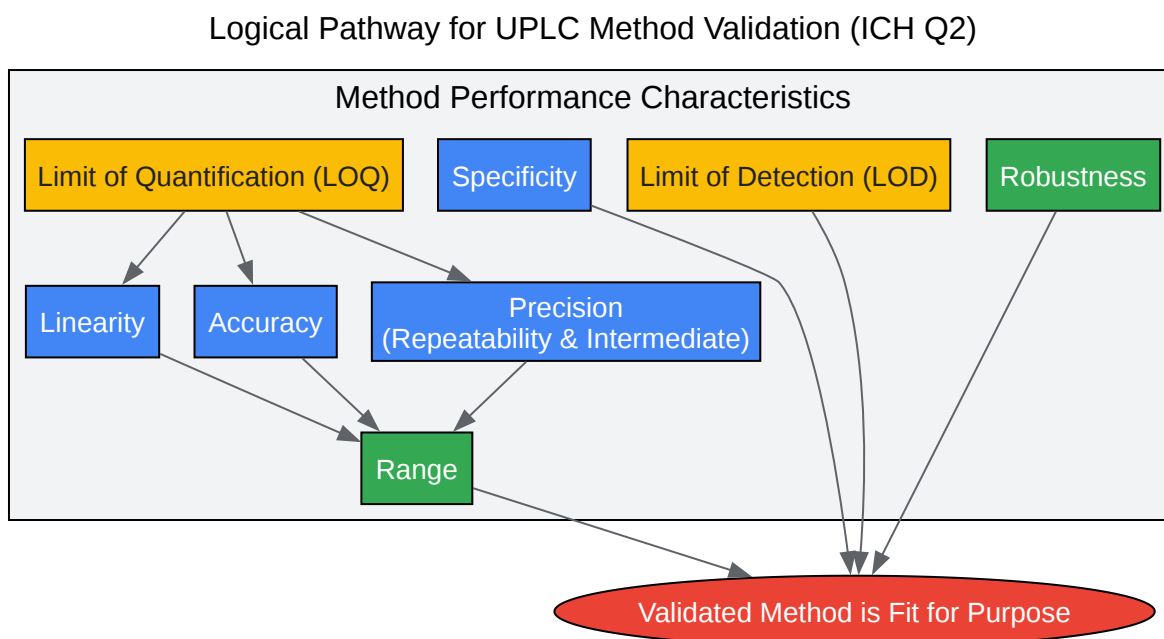
Mandatory Visualizations

Experimental Workflow

Experimental Workflow for Calcipotriol Impurity C Analysis

[Click to download full resolution via product page](#)Caption: Workflow for the UPLC analysis of **Calcipotriol Impurity C**.

Method Validation Logical Pathway



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Caption: Key parameters for UPLC method validation as per ICH guidelines.

Conclusion

The developed UPLC method provides a rapid, sensitive, and reliable approach for the quantitative determination of **Calcipotriol Impurity C**. With a total run time of 5 minutes, this method is suitable for high-throughput analysis in a quality control environment. The method has been validated according to ICH guidelines, ensuring its accuracy, precision, and robustness for its intended purpose.

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